molecular formula C18H19ClFN7 B1684474 Falnidamol CAS No. 196612-93-8

Falnidamol

Cat. No.: B1684474
CAS No.: 196612-93-8
M. Wt: 387.8 g/mol
InChI Key: FTFRZXFNZVCRSK-UHFFFAOYSA-N
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Description

Falnidamol is a synthetic organic compound belonging to the class of aniline and substituted anilines. It is known for its role as an epidermal growth factor receptor inhibitor, which has shown potential in anticancer activity .

Mechanism of Action

Target of Action

Falnidamol is a selective and reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are key players in cell growth and proliferation, and their overexpression or mutation is often associated with various types of cancers.

Mode of Action

As an inhibitor, this compound binds to the active sites of EGFR and HER2, preventing them from interacting with their natural ligands. This inhibits the activation of these receptors, thereby blocking the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those downstream of EGFR and HER2. These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell cycle progression . By inhibiting EGFR and HER2, this compound disrupts these pathways, leading to reduced cell proliferation and potentially inducing cell death.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By blocking the activation of EGFR and HER2, this compound disrupts the signaling pathways that promote cell growth and division . This can lead to the arrest of the cell cycle and potentially induce apoptosis, or programmed cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Falnidamol is synthesized through a series of chemical reactions involving the formation of a pyrimido-pyrimidine structure. The synthesis typically involves the reaction of aminobenzene derivatives with various reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Falnidamol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Falnidamol: this compound is unique in its high selectivity for the epidermal growth factor receptor, with minimal activity against other related tyrosine kinases. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRZXFNZVCRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048399
Record name Falnidamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196612-93-8
Record name Falnidamol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Falnidamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Falnidamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALNIDAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

9 ml of 2N sodium hydroxide solution are added to a mixture of 9 g (0.019 mol) of (4), 81 ml of methanol and 9 ml of THF and the mixture is refluxed for 1 hour. Then 0.45 g of Pd/C (10%) are added and 4.5 ml of formic acid are added dropwise at boiling temperature. The mixture is refluxed for 24 hours, filtered off and evaporated down in vacuo to leave a residue. This is taken up in 90 ml of water and 7.2 ml of conc. hydrobromic acid and combined at ambient temperature with 3.9 ml of hydrogen peroxide (30%). The mixture is stirred for 5 hours at ambient temperature, then the product that crystallises out is filtered off and washed with water. The filter residue is dissolved in methanol, the free base is precipitated by the addition of 30 ml of water and 2N sodium hydroxide solution. Yield: 4.95 g (66%)
Quantity
9 mL
Type
reactant
Reaction Step One
Name
( 4 )
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Five
Quantity
4.5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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